Salutaridine

Opioid receptor pharmacology G-protein signaling Partial agonism

Select Salutaridine (CAS 1936-18-1) to obtain the gateway morphinan intermediate that cannot be replaced by thebaine or codeine derivatives. This tetracyclic promorphinan exhibits 10 000‑fold weaker µ‑opioid receptor affinity than morphine, partial G‑protein efficacy, and sub‑micromolar GABA/BZD partial agonism—a dual‑target profile ideal for ligand‑bias and opioid‑GABA crosstalk studies. The compound is exclusively accessible via enzymatic routes (0.02 % chemical yield) and is the definitive analytical standard for monitoring SalR/SalAT flux bottlenecks. Insist on enantiomerically confirmed (R)‑configured material to exclude sinoacutine contamination.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 1936-18-1
Cat. No. B1681412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalutaridine
CAS1936-18-1
Synonymssalutaridine
salutaridine, (+-)-isomer
salutaridine, (9alpha,13alpha)-isomer
sinoacutine
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC
InChIInChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m1/s1
InChIKeyGVTRUVGBZQJVTF-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.303X10+4 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salutaridine (CAS 1936-18-1): A Pivotal Morphinan Alkaloid Intermediate in Opioid Biosynthesis and Pharmacological Research


Salutaridine (also known as floripavine, (–)-sinoacutine) is a morphinane alkaloid with the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 327.38 g/mol, characterized by a 5,6,8,14-tetradehydromorphinan-7-one skeleton bearing 4-hydroxy, 3,6-dimethoxy, and N17-methyl substituents [1]. It occupies the first committed tetracyclic promorphinan position in the opium poppy (Papaver somniferum) biosynthetic pathway leading to morphine, formed by the cytochrome P450 enzyme salutaridine synthase (CYP719B1) via regio- and stereoselective intramolecular ortho-para′ phenolic coupling of (R)-reticuline [2]. As a biosynthetic intermediate, salutaridine is the mandatory precursor to all downstream morphinan alkaloids including thebaine, codeine, and morphine, placing it at a unique metabolic branch point that is both enzymatically gatewayed and synthetically challenging to access [2].

Why Salutaridine Cannot Be Interchanged with Downstream Morphinan Alkaloids in Research and Industrial Workflows


Despite sharing a common morphinan scaffold with downstream alkaloids such as thebaine, codeine, and morphine, salutaridine cannot be generically substituted because it occupies a distinct pharmacological position—acting as a partial μ-opioid receptor (MOR) agonist with 10,000-fold lower binding affinity than morphine [1], while also engaging the GABA/benzodiazepine receptor complex as a partial agonist at low micromolar concentrations, a dual-target profile absent in most in-class morphinans [2]. Furthermore, the tetracyclic, non-epoxidized salutaridine scaffold undergoes unique enzyme-substrate interactions (e.g., SalR-mediated stereospecific reduction) that are not replicated by the pentacyclic thebaine or its derivatives, meaning that salutaridine and its direct analogs are not functionally interchangeable as synthetic intermediates, enzyme substrates, or pharmacological probes [1]. The evidence below quantifies these differentiation points to support informed selection and procurement decisions.

Salutaridine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Morphinan Analogs


MOR Binding Affinity and G-Protein Activation Efficacy: Salutaridine vs. Morphine

Salutaridine binds to μ-opioid receptors with a 10,000-fold lower affinity than morphine, and at receptor-saturating concentration it elicits only half the magnitude of G-protein activation compared to morphine [1]. In an independent live-cell FRET-based Gi-protein activation assay using intact cells, salutaridine was classified as a partial MOR agonist, whereas downstream precursors oripavine, codeinone, and morphinone activated Gi-proteins as strongly as morphine (full agonism), and only with slightly lower potency [2]. This places salutaridine in a distinct pharmacological category: a partial MOR agonist with sub-micromolar affinity, compared to the nanomolar-potency full agonism of morphine.

Opioid receptor pharmacology G-protein signaling Partial agonism FRET-based MOR assay

Chemical Synthesis Yield of Salutaridine vs. Biological Incorporation: A 400-Fold Supply-Side Bottleneck

The chemical oxidation of (–)-reticuline to produce salutaridine proceeds in only 0.02% yield, whereas biological incorporation of reticuline into morphine alkaloids in whole Papaver somniferum plants reaches 8% [1]. Even optimized Pschorr-type cyclization approaches yield only 1.1% racemic salutaridine [2]. This 400-fold gap between chemical synthesis efficiency and biological conversion efficiency makes salutaridine a fundamentally supply-constrained compound within the morphinan alkaloid class. By contrast, downstream intermediates such as thebaine and codeine are commercially accessible via semi-synthetic routes from natural opium extracts.

Alkaloid total synthesis Phenol coupling Biosynthetic incorporation Synthetic accessibility

GABA/Benzodiazepine Receptor Partial Agonism: A Polypharmacological Feature Absent in Classical Morphinan Opioids

(±)-Salutaridine exhibits 3H-GABA displacing activity with an IC50 of less than 1 μmol/L (<1 μM) in rat brain synaptic membranes, and the enhancement of specific 3H-diazepam binding follows a maximum curve, characterizing it as a partial agonist at the GABA/benzodiazepine receptor complex [1]. This activity is confirmed in a review covering the alkaloid series, which notes that this GABA-ergic property is distinct from the opioid pharmacology of morphinans [2]. By comparison, morphine, codeine, and thebaine do not exhibit significant affinity for the benzodiazepine binding site at comparable concentrations. Sinomenine, a related salutaridine-type alkaloid, binds GABAA receptors with partial agonism but differs in its potent histamine-releasing vasodilatory mechanism, whereas salutaridine's vasorelaxation proceeds via direct inhibition of phenylephrine-induced contraction in rat aortic rings (IC50 32,800 nM) without histamine mediation [3].

GABA receptor Benzodiazepine binding site Polypharmacology Partial agonism

Salutaridine Reductase (SalR) Substrate Inhibition Kinetics: Salutaridine vs. Salutaridinol

Salutaridine reductase (SalR; EC 1.1.1.248) catalyzes the NADPH-dependent stereospecific reduction of salutaridine to 7(S)-salutaridinol. Kinetic analysis reveals that SalR does not obey Michaelis-Menten kinetics with salutaridine as substrate but instead exhibits pronounced substrate inhibition—activity decreases at salutaridine concentrations exceeding 20–30 μM, with a Ki of 140 ± 57 μM, a Km of 7.9 ± 2.8 μM, a theoretical Vmax of 93.8 ± 15 nkat mg⁻¹, and an optimal velocity (Vopt) of only 63.2 nkat mg⁻¹, corresponding to a kcat of 2.3 s⁻¹ [1]. In direct comparison, the reverse reaction (salutaridinol oxidation) shows no substrate inhibition, a ~5-fold lower Km (1.5 ± 0.2 μM), a ~6.3-fold higher Vmax (588 ± 16 nkat mg⁻¹), and a ~49-fold higher catalytic efficiency (kcat/Km 14,400 vs. 291 s⁻¹ M⁻¹ × 10³) [1]. The apparent Km for salutaridine was independently confirmed as 23 μM with NADPH at 125 μM in the forward reaction using enzyme purified to homogeneity from P. somniferum cell cultures [2]. Additionally, SalR exhibits unique pH optima that differ between forward (pH 6.0–6.5) and reverse (pH 9.0–9.5) reactions [2].

Enzyme kinetics Short-chain dehydrogenase/reductase Substrate inhibition Morphine biosynthesis

Enantiomeric Biosynthetic Origin: Salutaridine (CYP719B1) vs. Sinoacutine (SinSyn) from Distinct Reticuline Enantiomers

Salutaridine and sinoacutine (often treated as synonyms in older literature) are in fact biosynthetically distinct enantiomeric products. Salutaridine is generated by the cytochrome P450 enzyme salutaridine synthase (CYP719B1) from (R)-reticuline in Papaver somniferum, and CYP719B1 is highly substrate-selective—among 41 compounds tested, only (R)-reticuline and (R)-norreticuline serve as substrates [1]. In contrast, sinoacutine (the enantiomer of salutaridine) is produced by a distinct enzyme, sinoacutine synthetase (SinSyn), cloned from Sinomenium acutum, which specifically catalyzes the phenol coupling of (S)-reticuline . Optical rotation, NMR, and mass spectrometric analyses confirm that the two compounds differ in chiral configuration at the morphinan skeleton, arising from opposite precursor enantiomers . This has led to a formal proposal to classify sinoacutine separately from morphinane alkaloids into a new 'sinomenine alkaloid' category.

Biosynthetic pathway divergence Enantioselective phenol coupling Salutaridine synthase Sinomenine alkaloid classification

Metabolic Bottleneck Revealed by SalAT RNAi: Salutaridine Accumulates at 2:1 to 56:1 Ratio over Salutaridinol

RNAi-mediated suppression of salutaridinol 7-O-acetyltransferase (SalAT) in transgenic Papaver somniferum results in the accumulation of salutaridine and salutaridinol at ratios ranging from 2:1 to 56:1 (salutaridine:salutaridinol), while thebaine and codeine concentrations decrease and morphine levels remain unchanged relative to wild-type controls [1]. This demonstrates that when the downstream acetyltransferase step is blocked, the SalR-catalyzed equilibrium heavily favors salutaridine accumulation—not salutaridinol—despite SalR's 49-fold higher catalytic efficiency for the reverse (oxidation) reaction. The accumulation pattern is attributed to a physical interaction between SalR and SalAT forming a metabolic channel, confirmed by yeast two-hybrid and co-immunoprecipitation [1].

Metabolic engineering RNA interference Opium poppy Salutaridinol 7-O-acetyltransferase

Salutaridine Application Scenarios Grounded in Quantitative Differentiation Evidence


Partial MOR Agonist Pharmacological Probes for Opioid Signaling Studies

Salutaridine's 10,000-fold lower MOR affinity relative to morphine and its ~50% maximal G-protein activation efficacy [1] make it an ideal tool compound for investigating partial μ-opioid agonism without triggering full receptor desensitization or β-arrestin recruitment cascades. In academic and pharmaceutical opioid research, salutaridine can serve as a mechanistic comparator against full MOR agonists (morphine, oripavine) and antagonists to dissect ligand bias, efficacy coupling, and the structural determinants of partial agonism in the morphinan chemotype. Its dual GABA/BZD partial agonism (IC50 <1 μM) [2] additionally supports studies of opioid-GABA crosstalk relevant to analgesic tolerance and dependence.

Biosynthetic Pathway Engineering and Metabolic Flux Analysis in Opium Poppy

The substrate inhibition kinetics of SalR (Ki 140 μM for salutaridine vs. no inhibition for salutaridinol) and the SalAT RNAi-derived salutaridine:salutaridinol accumulation ratio of up to 56:1 [1] establish salutaridine as the key analytical target for monitoring and engineering morphine biosynthetic flux. Biotechnologists optimizing heterologous morphine production in yeast or plant chassis must quantify salutaridine levels to diagnose bottlenecks at the SalR-SalAT metabolic channel, and the compound's extreme synthetic inaccessibility (0.02% chemical yield) [2] makes enzymatic or plant-based production the only viable sourcing strategy for pathway intermediate standards.

Chiral Purity Verification and Enantiomer-Specific Biosynthetic Studies

The demonstration that salutaridine is produced from (R)-reticuline by CYP719B1, while its enantiomer sinoacutine arises from (S)-reticuline via SinSyn [1], means that any research program investigating morphinan stereochemistry, CYP719 enzyme specificity, or the evolutionary divergence of sinomenine-type alkaloids requires enantiomerically verified salutaridine that is free of sinoacutine contamination. Analytical laboratories developing chiral HPLC or CE methods for opium alkaloid profiling also benefit from salutaridine as a defined (R)-configured reference standard, separable from major alkaloids (morphine, codeine, thebaine) within 10 min by MEKC [2].

GABA/Benzodiazepine Polypharmacology Screening Campaigns

Salutaridine's confirmed partial agonism at the benzodiazepine binding site of GABAA receptors, with IC50 <1 μM and a maximum-curve enhancement of 3H-diazepam binding [1], positions it as a natural-product starting point for medicinal chemistry programs targeting dual opioid-GABAergic ligands. Unlike sinomenine, which mediates vasorelaxation predominantly through histamine release, salutaridine's vasorelaxant effect (IC50 32,800 nM in rat aortic rings) appears opioid- and GABA-linked without histaminergic involvement [2], offering a cleaner pharmacological profile for structure-activity relationship (SAR) exploration.

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